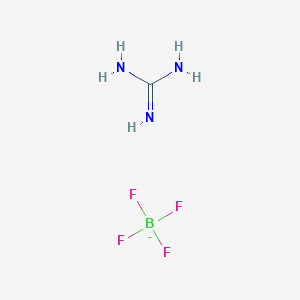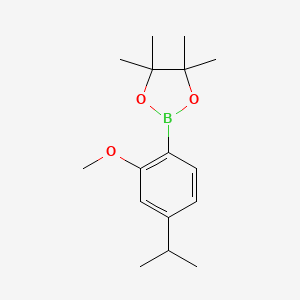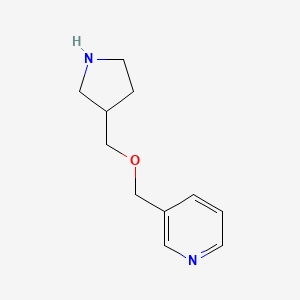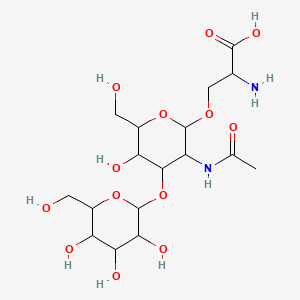
Guanidine;tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine;tetrafluoroborate is a functional ionic material known for its applications in various fields, including chemistry, biology, and industry. It is a guanidinium pseudo-halide salt, often used as an additive in wide-bandgap perovskite solar cells to enhance their performance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanidine;tetrafluoroborate can be synthesized through several methods. One common approach involves the reaction of guanidine with tetrafluoroboric acid. This reaction typically occurs in an aqueous solution, where guanidine reacts with tetrafluoroboric acid to form this compound and water as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using high-purity reagents to ensure the quality of the final product. The process may include steps such as crystallization and purification to obtain a highly pure compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Guanidine;tetrafluoroborate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, often resulting in the formation of reduced guanidine derivatives.
Substitution: This compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and pressures to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized guanidine derivatives, while substitution reactions can produce a variety of substituted guanidine compounds .
Scientific Research Applications
Guanidine;tetrafluoroborate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of guanidine;tetrafluoroborate involves its interaction with molecular targets and pathways. In perovskite solar cells, the compound acts as a passivating agent, reducing defects and enhancing charge carrier transport. This results in improved efficiency and stability of the solar cells . In biological systems, this compound may interact with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Guanidinium chloride: Another guanidinium salt with similar properties but different applications.
Guanidinium nitrate: Used in various chemical reactions and industrial processes.
Guanidinium sulfate: Known for its use in protein denaturation and purification.
Uniqueness
Guanidine;tetrafluoroborate is unique due to its specific ionic structure and the presence of the tetrafluoroborate anion. This gives it distinct properties, such as high thermal stability and the ability to enhance the performance of perovskite solar cells . Its unique combination of guanidinium and tetrafluoroborate ions makes it particularly effective in applications requiring high efficiency and stability .
Properties
CAS No. |
36595-00-3 |
|---|---|
Molecular Formula |
CH5BF4N3- |
Molecular Weight |
145.88 g/mol |
IUPAC Name |
guanidine;tetrafluoroborate |
InChI |
InChI=1S/CH5N3.BF4/c2-1(3)4;2-1(3,4)5/h(H5,2,3,4);/q;-1 |
InChI Key |
MYVCAAMXUZXMLG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C(=N)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13897649.png)



![2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid](/img/structure/B13897661.png)

![Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate](/img/structure/B13897667.png)




![Ir[tBu(tBu)ppy]2(4,4'-dCF3bpy)PF6](/img/structure/B13897714.png)


